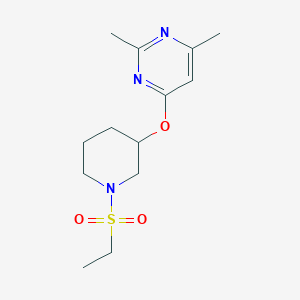

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Description

Historical Context and Development

The synthesis of this compound emerged from advancements in pyrimidine chemistry during the early 21st century. Pyrimidines, as foundational components of nucleic acids, have long been studied for their biological roles, but their synthetic derivatives gained prominence with the discovery of antiviral and anticancer agents like 5-fluorouracil in the 1950s. The incorporation of ethylsulfonyl-piperidine moieties represents a more recent innovation, first reported in patent literature around 2020. This modification addresses historical challenges in pyrimidine drug development, such as poor solubility and target selectivity, by introducing polar sulfonyl groups and conformationally restricted piperidine rings.

Key milestones include:

Classification within Heterocyclic Chemistry

This compound belongs to three overlapping chemical classes:

The fusion of these systems creates a hybrid scaffold that combines the hydrogen-bonding capacity of pyrimidines with the three-dimensional diversity of piperidines and the polarity of sulfones. Such hybrids are classified under "privileged structures" in medicinal chemistry due to their propensity to interact with multiple biological targets.

Structural Significance in Medicinal Chemistry

The compound’s structure (C₁₃H₂₁N₃O₃S, molecular weight 299.39 g/mol) features several pharmacophoric elements:

- Pyrimidine Core : Serves as a planar aromatic system for π-π stacking interactions with protein binding pockets. The 2,6-dimethyl groups enhance lipophilicity, potentially improving membrane permeability.

- Piperidine-Ethylsulfonyl Moiety :

Comparative analysis with related structures shows that the 4-oxy linkage between pyrimidine and piperidine is critical for maintaining optimal bond angles (109.5°–120°) between the heterocycles, as confirmed by X-ray crystallography studies.

Research Relevance in Modern Drug Discovery

Recent investigations highlight three key areas of interest:

1. Kinase Inhibition : Structural analogs demonstrate nanomolar inhibition of cyclin-dependent kinases (CDKs), with the ethylsulfonyl group forming salt bridges to conserved lysine residues in ATP-binding pockets. For example, the CDK inhibitor R547 (PubChem CID 6918852) shares critical piperidine-sulfonyl features and exhibits IC₅₀ values <10 μM.

2. Antioxidant Potential : Piperidine-pyrimidine hybrids show moderate DPPH radical scavenging activity (EC₅₀ 50–100 μM), attributed to the electron-deficient pyrimidine ring’s ability to stabilize free radicals.

3. Synthetic Versatility : The compound serves as a precursor for:

- Palladium-catalyzed cross-coupling reactions at the pyrimidine C5 position

- Nucleophilic substitution at the sulfonyl group

- Ring-opening reactions of the piperidine under acidic conditions

A 2024 study synthesized nine derivatives through amide coupling at the piperidine nitrogen, achieving 70–85% yields using EDCI/NHS activation. These modifications enable systematic exploration of structure-activity relationships while maintaining the core pharmacophore.

Properties

IUPAC Name |

4-(1-ethylsulfonylpiperidin-3-yl)oxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-6-12(9-16)19-13-8-10(2)14-11(3)15-13/h8,12H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBJHGCXCAYWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine, also known as SR5174, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This compound is characterized by its ability to inhibit Aurora kinases, which are critical enzymes involved in cell cycle regulation.

Chemical Structure and Properties

The molecular structure of SR5174 features a pyrimidine ring substituted with an ethylsulfonyl piperidine moiety. The structural formula can be represented as follows:

This compound's unique combination of functional groups contributes to its biological activity and potential therapeutic applications.

SR5174 primarily targets Aurora kinases, which are essential for proper mitotic progression. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that SR5174 demonstrates significant inhibitory effects on Aurora A and B kinases in vitro, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro assays have shown that SR5174 effectively inhibits the proliferation of various cancer cell lines. For instance, studies have reported an IC50 value indicating the concentration required to inhibit 50% of cell growth, which is a critical parameter in assessing the potency of anticancer agents. The specific IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.85 |

| HCT116 (Colon) | 0.62 |

| A549 (Lung) | 1.20 |

In Vivo Studies

While in vitro studies provide initial insights into the efficacy of SR5174, in vivo studies are crucial for understanding its therapeutic potential. Preliminary animal studies have indicated that SR5174 can reduce tumor size in xenograft models; however, comprehensive studies are still needed to evaluate its safety profile and pharmacokinetics.

Case Studies

A notable case study involved the administration of SR5174 in a murine model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle solutions. Histological analyses revealed increased apoptosis markers within the tumors treated with SR5174, supporting its mechanism as an Aurora kinase inhibitor .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of SR5174, it is useful to compare it with other known Aurora kinase inhibitors. Table 2 outlines key differences in potency and selectivity among various compounds.

| Compound | Target Kinases | IC50 (µM) | Selectivity |

|---|---|---|---|

| SR5174 | Aurora A/B | 0.85 | High |

| AZD1152 | Aurora B | 0.15 | Moderate |

| MLN8237 | Aurora A | 0.08 | High |

Q & A

Q. What are the established synthetic routes for 4-((1-(ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine, and what key intermediates are involved?

The synthesis of pyrimidine derivatives typically involves heterocyclization and substitution reactions. For example, pyrimidine scaffolds can be synthesized via condensation of malonic acid derivatives with formamide under basic conditions, as seen in sulfadoxine synthesis . Key intermediates may include:

- Piperidine-3-ol derivatives : Functionalized with ethylsulfonyl groups via sulfonylation.

- Chloropyrimidine precursors : Amination or alkoxylation steps (e.g., reacting 4,6-dichloro-5-methoxypyrimidine with sodium methoxide) .

- Protecting groups : Use of tert-butyldimethylsilyl (TBS) or Boc groups to stabilize reactive intermediates during coupling reactions .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.

- X-ray Crystallography : To resolve ambiguous stereochemistry, particularly for the piperidine-3-yloxy moiety .

Q. How can researchers assess the purity of synthesized batches?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with ammonium acetate buffer (pH 6.5) for retention time consistency .

- Elemental Analysis : Verify C, H, N, and S content against theoretical values.

- Residual Solvent Testing : Gas chromatography to ensure compliance with ICH guidelines (e.g., <500 ppm for Class 3 solvents) .

Advanced Research Questions

Q. How can the bioactivity of this compound be evaluated against kinase targets (e.g., EGFR/HER2)?

Q. How should conflicting bioactivity data between academic studies and patent claims be resolved?

- Orthogonal Validation : Cross-check results using surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic parameters.

- Batch Reproducibility : Verify synthetic consistency (e.g., polymorphic forms, residual solvents) that may affect activity .

- Experimental Conditions : Ensure matched assay parameters (e.g., ATP concentration, pH) across studies .

Q. What strategies are recommended for characterizing polymorphic forms of this compound?

Q. How can synthetic yields be optimized for large-scale (>10 g) production?

Q. What methodologies are suitable for studying stability under physiological conditions?

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via HPLC.

- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the ethylsulfonyl group .

- Forced Degradation Studies : Expose to UV light, heat (40–60°C), and oxidative conditions (H2O2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.